2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one
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Overview
Description
2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one typically involves the reaction of phenoxy compounds with piperazine derivatives. One common method includes the reaction of 1-phenoxy-3-chloropropane with 1-phenylethylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or piperazine moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating biochemical pathways. For instance, it may act as an inhibitor of neurotransmitter reuptake, affecting serotonin, norepinephrine, and dopamine levels in the brain .
Comparison with Similar Compounds
Similar Compounds
1-Phenoxy-3-(piperazin-1-yl)propan-2-ol: Similar structure but with a hydroxyl group.
2-Phenoxy-1-[4-(toluene-4-sulfonyl)piperazin-1-yl]ethanone: Contains a sulfonyl group instead of a phenylethyl group.
Uniqueness
2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one is unique due to its specific combination of phenoxy and piperazine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
918479-67-1 |
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Molecular Formula |
C21H26N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H26N2O2/c1-17(19-9-5-3-6-10-19)22-13-15-23(16-14-22)21(24)18(2)25-20-11-7-4-8-12-20/h3-12,17-18H,13-16H2,1-2H3 |
InChI Key |
RCGHADCFEXHEMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3 |
Origin of Product |
United States |
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